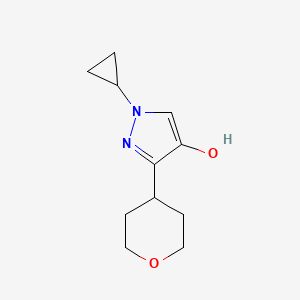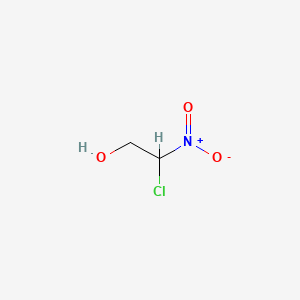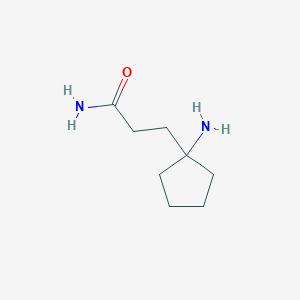![molecular formula C31H29ClF6N8O6 B13923551 5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid](/img/structure/B13923551.png)
5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as fluorine, chlorine, and piperazine moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile.
Oxidation and reduction reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule.
Cyclization reactions: These reactions are crucial for forming the tricyclic core of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Acids and bases: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- 3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridine
- 2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene
- 3,4-difluoro-2-hydroxybenzamide
Uniqueness
This compound is unique due to its combination of multiple functional groups and its tricyclic core structure. These features confer specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of both fluorine and chlorine atoms can enhance its reactivity and binding affinity to molecular targets.
属性
分子式 |
C31H29ClF6N8O6 |
|---|---|
分子量 |
759.1 g/mol |
IUPAC 名称 |
5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H28ClF3N8O4.C2HF3O2/c1-13-10-38(2)6-7-40(13)19-9-17(22(30)26(33)36-19)35-20(42)12-39-11-16(14-8-15(27(34)44)25(43)24(32)23(14)31)21-28(39)37-18-4-3-5-41(18)29(21)45;3-2(4,5)1(6)7/h8-9,11,13,43H,3-7,10,12H2,1-2H3,(H2,34,44)(H,35,36,42);(H,6,7)/t13-;/m0./s1 |
InChI 键 |
VEICMXWSNXKJSQ-ZOWNYOTGSA-N |
手性 SMILES |
C[C@H]1CN(CCN1C2=NC(=C(C(=C2)NC(=O)CN3C=C(C4=C3N=C5CCCN5C4=O)C6=CC(=C(C(=C6F)F)O)C(=O)N)Cl)F)C.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC1CN(CCN1C2=NC(=C(C(=C2)NC(=O)CN3C=C(C4=C3N=C5CCCN5C4=O)C6=CC(=C(C(=C6F)F)O)C(=O)N)Cl)F)C.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)







![2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol](/img/structure/B13923532.png)
![1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-](/img/structure/B13923542.png)
![2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13923545.png)
![6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13923552.png)
